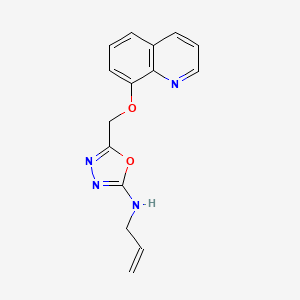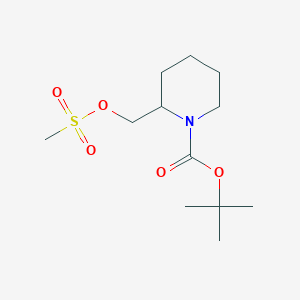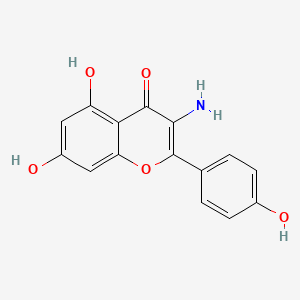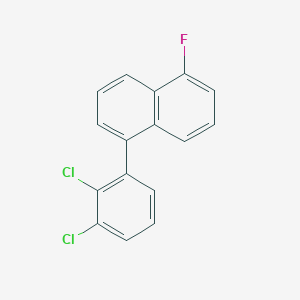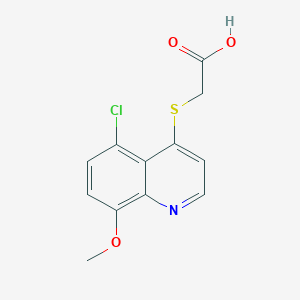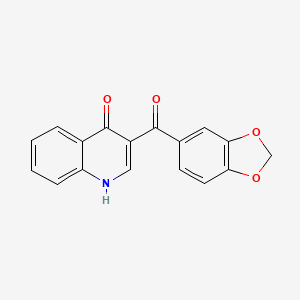
3-(1,3-benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one is a complex organic compound that features a quinoline core with a benzodioxole moiety attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the quinoline core. This can be done using a Friedel-Crafts acylation reaction, where the benzodioxole is acylated with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
化学反应分析
Types of Reactions
3-(1,3-Benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
3-(1,3-Benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-methylquinoline share a similar quinoline core.
Benzodioxole Derivatives: Compounds like piperonyl butoxide and safrole contain the benzodioxole moiety.
Uniqueness
3-(1,3-Benzodioxol-5-ylcarbonyl)quinolin-4(1H)-one is unique due to the combination of the quinoline core and the benzodioxole moiety, which imparts distinct chemical and biological properties. This combination can enhance its potential as a therapeutic agent and its versatility in organic synthesis.
属性
CAS 编号 |
769972-66-9 |
|---|---|
分子式 |
C17H11NO4 |
分子量 |
293.27 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxole-5-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C17H11NO4/c19-16(10-5-6-14-15(7-10)22-9-21-14)12-8-18-13-4-2-1-3-11(13)17(12)20/h1-8H,9H2,(H,18,20) |
InChI 键 |
RMALFDRACTXTFR-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CNC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)

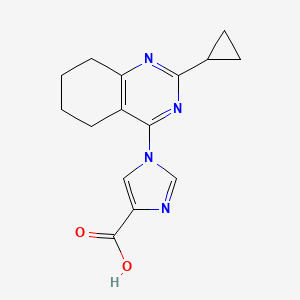
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride](/img/structure/B15063525.png)
![1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B15063530.png)


